molecular formula C14H8Cl2N2 B11843533 2-(2,3-Dichlorophenyl)quinazoline

2-(2,3-Dichlorophenyl)quinazoline

Cat. No.: B11843533
M. Wt: 275.1 g/mol
InChI Key: KEVVEUABVWJKRF-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a quinazoline core with a 2,3-dichlorophenyl substituent, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with substituted aldehydes or ketones. One common method includes the condensation of 2,3-dichlorobenzaldehyde with anthranilamide in the presence of a suitable catalyst under reflux conditions . This reaction yields the desired quinazoline derivative.

Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products Formed:

  • Quinazoline N-oxides
  • Dihydroquinazolines
  • Halogenated, nitrated, and sulfonated quinazolines

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.

Comparison with Similar Compounds

Uniqueness: 2-(2,3-Dichlorophenyl)quinazoline stands out due to its specific substitution pattern, which imparts unique biological properties. Its dichlorophenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)quinazoline

InChI

InChI=1S/C14H8Cl2N2/c15-11-6-3-5-10(13(11)16)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H

InChI Key

KEVVEUABVWJKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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